N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride
Description
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride (CAS purity: 95% ) is a guanidine derivative with the molecular formula C₈H₁₁Cl₂N₅ and a molecular weight of 248.12 g/mol . Structurally, it features a 4-amino-2-chlorophenyl group linked via a methylideneamino (–N=CH–) bridge to a guanidine moiety, which is protonated and stabilized as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, as evidenced by its inclusion in chemical building block catalogues for research applications .
Properties
IUPAC Name |
2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12;/h1-4H,10H2,(H4,11,12,14);1H/b13-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXQCKQQMBXFW-GAYQJXMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C=NN=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine hydrochloride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride is a guanidine derivative with several potential applications in scientific research, including uses as an antibacterial and antiviral agent, as well as in cancer therapy. Guanidine compounds have a guanidinium group and have demonstrated antimicrobial properties .
Scientific Research Applications
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Antimicrobial Activity:
- Guanidine hydrochloride (GuHCl) inhibits the replication of many plant and animal viruses with positive-sense RNA genomes . For instance, millimolar concentrations of GuHCl can inhibit mammalian orthoreovirus (MRV) growth in murine L929 cells by specifically inhibiting viral dsRNA synthesis while allowing positive-sense RNA synthesis and viral mRNA translation .
- Guanidine-containing compounds target the bacterial envelope or key bacterial proteins, such as DNA gyrase, lipid A and fatty acid biosynthesis enzymes, the bacterial cell division protein FtsZ4, and the NorA efflux pump .
- Dicationic bisguanidine-arylfuran derivatives, including MMV688179, have two guanidinium groups and an affinity for A/T-rich DNA. These compounds have shown antifungal, antimycobacterial, and antiparasitic activity and activity against the Gram-negative bacterium Burkholderia pseudomallei, which causes melioidosis .
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Cancer Therapy:
- Guanidine has cytotoxic effects on cancer cells .
- Pyrimidine-piperidine derivatives have been tested for activity against CDK2, a key regulator of cell proliferation . For example, St.12 exhibits potent inhibitory activity against CDK2 and a broad range of anticancer activity against human breast cancer cell lines by inducing apoptosis and cell cycle arrest .
- Thiazolidinone analogs have been designed and tested for anticancer activities by targeting CDK2 and EGFR, and have shown increased activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
- Pyrido-pyrimidines have been synthesized as CDK4 inhibitors, with St.28 showing the most potent activity against CDK4 .
- Pyridin-amino-pyrido-pyrimidine derivatives have been designed and synthesized as CDK4/6 inhibitors, demonstrating anticancer activities against several cancer cell lines, including HepG2, A549, MDA-MB-231, and MCF-7 .
- Thieno-pyrimidin-hydrazones have been designed as CDK4 inhibitors, with St.33 being the most potent compound, inducing cell cycle arrest at the G1 to S phase transition .
- Other potential applications
Mechanism of Action
The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Guanidine derivatives are a diverse class of compounds with applications ranging from pharmaceuticals to materials science. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
Key Observations :
- Substituent Effects: The target compound’s 4-amino-2-chlorophenyl group distinguishes it from simpler analogs like 1-(4-chlorophenyl)biguanide hydrochloride (single chloro substituent) and (p-tolyl)biguanide (methyl substituent). The amino group may enhance solubility or binding affinity in biological systems .
- Complexity : Chlorhexidine dihydrochloride features a bis-biguanide structure with a hexamethylene chain, enabling broad-spectrum antimicrobial activity via membrane disruption . In contrast, the target compound’s simpler structure suggests niche applications in synthesis.
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Chlorhexidine and 1-(4-chlorophenyl)biguanide exhibit potent antimicrobial properties, likely due to their ability to disrupt microbial membranes . The target compound’s activity remains uncharacterized but may depend on the 4-amino group’s electronic effects.
- Antidiabetic Applications: Metformin (a dimethylbiguanide) reduces hepatic glucose production via AMPK activation .
- Antimalarial Use : Chlorguanide (proguanil) targets plasmodial dihydrofolate reductase . The target compound’s lack of an isopropyl group or cyclopropyl chain likely precludes similar activity.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, 1-(4-chlorophenyl)biguanide ) enhance aqueous solubility compared to free bases .
- Stability : Guanidine derivatives like N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride exhibit stability under controlled drying conditions , suggesting similar handling requirements for the target compound.
Biological Activity
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride, commonly referred to as aminoguanidine hydrochloride, is a compound with significant biological activity, particularly in the context of diabetes and inflammatory diseases. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CH₇ClN₄
- Molecular Weight : 110.55 g/mol
- CAS Number : 1937-19-5
- Melting Point : 162-166 °C
- Boiling Point : 261.4 °C at 760 mmHg
Aminoguanidine hydrochloride primarily functions as an inhibitor of nitric oxide synthase and diamine oxidase. Its biological activity is largely attributed to its ability to reduce the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions, including diabetic nephropathy and cardiovascular diseases . The compound interacts with reactive dicarbonyl compounds like 3-deoxyglucosone, thereby mitigating oxidative stress and inflammation associated with diabetes .
1. Antidiabetic Effects
Aminoguanidine has been extensively studied for its potential to ameliorate complications arising from diabetes. It has been shown to:
- Inhibit the formation of AGEs, which are linked to diabetic complications.
- Reduce oxidative stress in diabetic models, thereby protecting renal function and improving overall metabolic health .
2. Neuroprotective Properties
Research indicates that aminoguanidine may exert neuroprotective effects by:
- Reducing neuronal damage in models of neurodegeneration.
- Exhibiting anti-inflammatory properties that could benefit conditions like Alzheimer’s disease .
3. Antiviral Activity
Recent studies have suggested that aminoguanidine may inhibit viral replication:
- It has been shown to affect the replication of various viruses through its action on viral RNA synthesis pathways .
Table 1: Summary of Key Studies on Aminoguanidine Hydrochloride
Detailed Findings from Notable Research
- Diabetic Nephropathy : A study highlighted the efficacy of aminoguanidine in reducing nephropathy progression in diabetic rats by inhibiting AGE formation and improving renal function markers such as creatinine levels .
- Neuroprotection : In a model of Alzheimer's disease, aminoguanidine treatment resulted in decreased levels of neuroinflammation markers and improved cognitive function scores compared to untreated controls .
- Viral Replication : A study demonstrated that aminoguanidine could inhibit the initiation of RNA synthesis in viral models, indicating its potential as an antiviral therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for preparing N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, aminoguanidine hydrochloride can react with aromatic aldehydes under mild conditions (e.g., in dimethylacetamide at 90°C) to form Schiff base derivatives. A reported yield of 51% was achieved by isolating the product as a white solid after recrystallization from acetonitrile . To optimize purity, researchers should:
- Monitor reaction progress using thin-layer chromatography (TLC) .
- Employ recrystallization with solvents like acetonitrile or ethanol to remove unreacted starting materials.
- Verify purity via melting point analysis (e.g., decomposition at ~305°C) and infrared (IR) spectroscopy (key peaks: 3152 cm⁻¹ for N–H stretching, 1672 cm⁻¹ for C=N bonds) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups such as C=N (1642–1672 cm⁻¹) and N–H (3152 cm⁻¹) bonds .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles (e.g., C–N bond lengths of 1.288–1.408 Å and N–C–N angles of 115–126°, confirming Schiff base geometry) .
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign aromatic protons (δ 6.5–8.0 ppm) and guanidine carbons (δ 150–160 ppm).
Advanced Research Questions
Q. How does the compound interact with biological macromolecules, and what experimental designs can elucidate its mechanism of action?
Methodological Answer: The compound’s guanidine moiety may disrupt protein structures via hydrogen bond disruption and hydrophobic interaction reduction , similar to guanidine hydrochloride’s denaturation mechanisms . To study this:
- Conduct enzyme inhibition assays (e.g., furin inhibition with ) using fluorogenic substrates under varied pH and temperature conditions .
- Perform molecular docking simulations to map binding sites on target enzymes.
- Validate interactions via circular dichroism (CD) or surface plasmon resonance (SPR) to monitor conformational changes in proteins .
Q. How can researchers resolve contradictions in reported inhibitory activity data across studies?
Methodological Answer: Discrepancies in values or efficacy often arise from:
- Assay variability : Standardize buffer systems (e.g., Tris-HCl vs. phosphate buffers) and enzyme sources.
- Purity differences : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm compound purity >95% .
- Temperature effects : Replicate assays at controlled temperatures (e.g., 25°C vs. 37°C) to assess thermodynamic stability of enzyme-inhibitor complexes.
Q. What strategies are effective for analyzing degradation products or byproducts during synthesis or storage?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed products (e.g., free guanidine or chlorophenyl derivatives) with high sensitivity .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., decomposition above 180°C) .
- UV-Vis Spectroscopy : Track absorbance shifts (e.g., λ = 280 nm for aromatic intermediates) during accelerated aging studies .
Q. How can the compound’s solubility and stability be optimized for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) to enhance aqueous solubility.
- pH adjustment : Prepare hydrochloride salts in mildly acidic buffers (pH 4–6) to prevent precipitation .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, reconstituted in sterile water before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
